
2-Methoxy-6-methylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzene, where the benzene ring is substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-methoxy-6-methylbenzene (also known as o-cresol methyl ether) followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles such as amines or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and other substituted benzene derivatives.
Reduction Reactions: Products include sulfonamides and thiols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methoxy-6-methylbenzene-1-sulfonyl chloride
- 2,4,6-Trimethylbenzene-1-sulfonyl chloride
Uniqueness
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H9ClO3S |
|---|---|
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
2-methoxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c1-6-4-3-5-7(12-2)8(6)13(9,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
FMOOXIZNAXBKGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


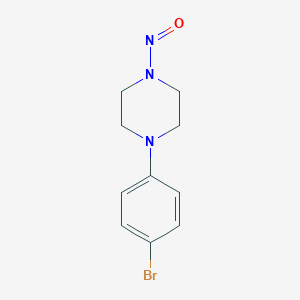
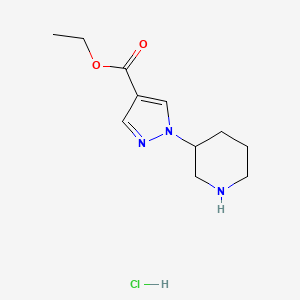
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
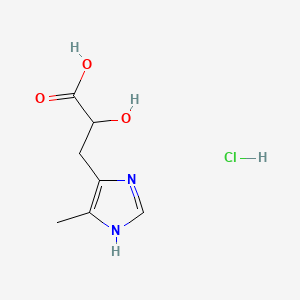
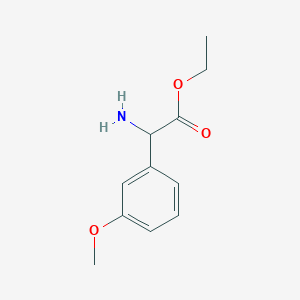
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
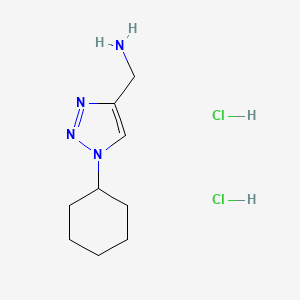
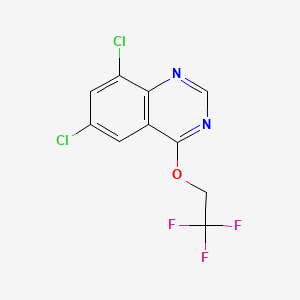
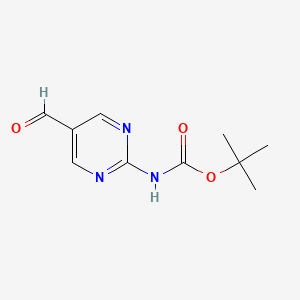
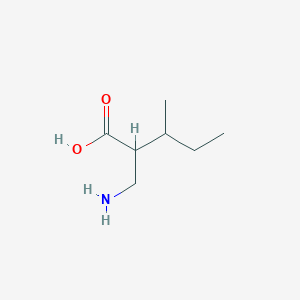
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)

